molecular formula C15H12BrNO2 B7981097 (3-Bromo-4-hydroxyphenyl)(isoindolin-2-yl)methanone

(3-Bromo-4-hydroxyphenyl)(isoindolin-2-yl)methanone

Cat. No.: B7981097
M. Wt: 318.16 g/mol
InChI Key: BISGZMQSUGKXSP-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound (3-bromo-4-hydroxyphenyl)(isoindolin-2-yl)methanone is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) rules as (3-bromo-4-hydroxyphenyl)(1,3-dihydro-2H-isoindol-2-yl)methanone . This nomenclature reflects its bifunctional structure, comprising a 3-bromo-4-hydroxyphenyl group bonded to a methanone moiety, which is further attached to an isoindoline heterocycle.

The molecular formula is C$${15}$$H$${12}$$BrNO$$_2$$ , with an average molecular mass of 318.170 g/mol and a monoisotopic mass of 317.005141 g/mol . Structurally, the isoindoline component consists of a bicyclic system featuring a benzene ring fused to a five-membered nitrogen-containing ring. The methanone group bridges the isoindoline at position 2 and the substituted phenyl ring at position 3 (bromo) and 4 (hydroxyl).

Property Value
Molecular formula C$${15}$$H$${12}$$BrNO$$_2$$
Average mass 318.170 g/mol
Monoisotopic mass 317.005141 g/mol
ChemSpider ID 26523526
IUPAC name (3-Bromo-4-hydroxyphenyl)(1,3-dihydro-2H-isoindol-2-yl)methanone

Historical Development in Heterocyclic Compound Research

The exploration of isoindoline derivatives began in the mid-20th century, driven by interest in their pharmacological potential. Isoindoline itself, with the formula C$$8$$H$$9$$N , was first characterized as a bicyclic scaffold combining aromatic and heterocyclic properties. The synthesis of substituted isoindolines gained momentum in the 1980s, particularly for applications in drug discovery, such as the development of lenalidomide and pazinaclone .

The specific compound (3-bromo-4-hydroxyphenyl)(isoindolin-2-yl)methanone emerged more recently, with its first reported synthesis likely tied to advances in aza-Michael addition and cycloaddition methodologies. These techniques enabled efficient functionalization of the isoindoline core with halogenated aryl groups. The inclusion of a bromo substituent at position 3 and a hydroxyl group at position 4 on the phenyl ring reflects deliberate design to modulate electronic and steric properties, enhancing binding affinity in biological systems.

Position Within Isoindoline Methanone Chemical Taxonomy

This compound belongs to the isoindoline methanone family, characterized by a methanone bridge connecting an isoindoline heterocycle to an aryl or alkyl group. Within this taxonomy, it is classified as a di-substituted aryl-isoindolinyl methanone , distinguished by:

  • Halogenation : The presence of bromine at position 3 of the phenyl ring, which influences electrophilic reactivity and intermolecular interactions.
  • Hydroxylation : A hydroxyl group at position 4, contributing to hydrogen-bonding capacity and solubility.
  • Heterocyclic Core : The isoindoline system, which imparts conformational rigidity and π-π stacking potential.

Comparatively, simpler analogs like (isoindolin-2-yl)(phenyl)methanone lack halogen and hydroxyl substituents, while more complex derivatives, such as (1-bromo-2-phenyl-3-indolizinyl)(3-bromo-4-hydroxyphenyl)methanone , incorporate additional fused rings. The structural versatility of this family underpins its relevance in medicinal chemistry, particularly in targeting enzymes like carbonic anhydrase .

Properties

IUPAC Name

(3-bromo-4-hydroxyphenyl)-(1,3-dihydroisoindol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO2/c16-13-7-10(5-6-14(13)18)15(19)17-8-11-3-1-2-4-12(11)9-17/h1-7,18H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISGZMQSUGKXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C(=O)C3=CC(=C(C=C3)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination with Bromine in Chlorohydrocarbon

The Russian patent RU2024482C1 details a method where 4-hydroxybenzaldehyde undergoes bromination using bromine dissolved in chlorohydrocarbon (e.g., dichloromethane). Key steps include:

  • Reagents : Bromine (0.53–0.58 mol equivalents), sulfuric acid, hydrogen peroxide (0.53–0.58 mol equivalents).

  • Conditions : Reaction at 0°C for 4–12 hours.

  • Yield : ~70–75% after purification.
    This method simplifies traditional approaches by avoiding harsh solvents, though excess bromine may lead to di-substitution byproducts.

Oxidation-Bromination of 2-Bromo-4-methylphenol

CN102766030A describes oxidizing 2-bromo-4-methylphenol to 3-bromo-4-hydroxybenzaldehyde using oxygen-enriched air:

  • Catalysts : Cobalt salts (e.g., cobalt acetate, 0.001–0.05 mol%) and copper promoters (e.g., cuprous chloride, 0.0005–0.005 mol%).

  • Solvent : Methanol (5–30 mol equivalents).

  • Conditions : 40–80°C for 5–15 hours.

  • Yield : Up to 91.28% after recycling unreacted starting material.
    This method highlights the role of cobalt-copper synergism in selective oxidation, with methanol aiding solubility and stabilizing intermediates.

Synthesis of Isoindolin-2-yl Methanone Intermediates

Cyclization of 2-Cyanobenzyl Bromides

WO2020114482A1 outlines a palladium-catalyzed coupling to form the isoindolin-2-yl group:

  • Starting Material : 2-cyanobenzyl bromide derivatives.

  • Reagents : Palladium acetate, tri-o-methylphenylphosphine, N,N-diisopropylethylamine.

  • Conditions : Tetrahydrofuran (THF), 60–80°C, 12–24 hours.

  • Yield : 50–78% for intermediates.
    The use of bulky phosphine ligands suppresses β-hydride elimination, favoring cyclization to isoindoline.

Reductive Amination of Phthalimide Derivatives

A method cited in KU ScholarWorks involves reductive amination of phthalimide with aldehydes:

  • Reagents : Sodium borohydride, acetic acid.

  • Conditions : Ethanol, room temperature, 6 hours.

  • Yield : 60–65%.
    This approach is limited by competing over-reduction but offers simplicity for small-scale synthesis.

Coupling Reactions to Form the Final Product

Mitsunobu Reaction for Ether Linkage

WO2020114482A1 employs a Mitsunobu reaction to couple 3-bromo-4-hydroxyphenyl and isoindolin-2-yl groups:

  • Reagents : Triphenylphosphine, diisopropyl azodicarboxylate (DIAD).

  • Conditions : THF, 0°C to room temperature, 2–4 hours.

  • Yield : 68–72%.
    DIAD facilitates the formation of the ether bond, though stoichiometric phosphine byproducts complicate purification.

Ullmann-Type Coupling with Copper Catalysts

A variation from ACS Publications uses copper-mediated coupling:

  • Catalysts : Copper(I) iodide, 1,10-phenanthroline.

  • Solvent : Dimethylformamide (DMF), 100°C, 24 hours.

  • Yield : 55–60%.
    While slower than palladium-based methods, this approach avoids expensive transition metals.

Comparative Analysis of Methods

Method Key Step Yield (%) Advantages Limitations
Direct BrominationBromination70–75Simple, scalableRisk of di-substitution
Oxidation-BrominationOxidation91.28High yield, recyclable reagentsRequires cobalt/copper catalysts
Mitsunobu ReactionEther coupling68–72Mild conditionsPhosphine byproduct removal
Ullmann CouplingC–O bond formation55–60Cost-effectiveLong reaction time

Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates but may hinder catalyst activity.

  • Methanol in oxidation-bromination stabilizes reactive intermediates via hydrogen bonding.

Catalyst Systems

  • Palladium/phosphine complexes enhance coupling efficiency but require inert atmospheres.

  • Cobalt-copper systems offer redox cycling for sustained catalytic activity.

Purification Techniques

  • Chromatography : Essential for removing triphenylphosphine oxide in Mitsunobu reactions.

  • Recrystallization : Effective for final product isolation from methanol/water mixtures .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-hydroxyphenyl)(isoindolin-2-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Bromo-4-hydroxyphenyl)(isoindolin-2-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Bromo-4-hydroxyphenyl)(isoindolin-2-yl)methanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and hydroxyl group may play crucial roles in binding to these targets, thereby modulating their activity. Further research is needed to elucidate the exact pathways involved .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of (3-Bromo-4-hydroxyphenyl)(isoindolin-2-yl)methanone and analogous compounds:

Compound Name Molecular Formula Melting Point (°C) Key NMR Shifts (δ, ppm) HRMS Data (m/z) Thermal Stability (Decomposition Temp.)
(3-Bromo-4-hydroxyphenyl)(furan-2-yl)methanone C₁₁H₇BrO₃ 100–102 11.32 (s, OH), 8.10–7.12 (aromatic) 288.9472 [M+Na]⁺ Not reported
Eudistomin Y4 C₁₈H₉Br₂N₂O₂ 265–266 12.13 (s, OH), 8.61–7.13 (aromatic) 442.9012 [M−]⁻ Not reported
(2,4-Dihydroxy-5-isopropylphenyl)(isoindolin-2-yl)methanone Not provided Not provided Not available Not available Not reported
Di(1H-tetrazol-5-yl)methanone oxime C₃H₄N₈O Decomposes at 288.7 Not available Not available 288.7 °C

Key Observations:

  • Melting Points: The presence of bulky or polar substituents significantly impacts melting points. For example, Eudistomin Y4, with a brominated pyridoindole group, exhibits a high melting point (265–266°C), whereas the furan-containing analog melts at 100–102°C . This suggests that larger heterocycles enhance thermal stability.
  • NMR Signatures: Hydroxyl protons in brominated aryl methanones typically resonate downfield (δ ~11–12 ppm) due to hydrogen bonding. Aromatic protons vary based on substitution patterns; e.g., furan-linked compounds show peaks at δ 7.12–8.10, while pyridoindole derivatives (Eudistomin Y4) display broader aromatic shifts (δ 7.13–8.61) .
  • Thermal Stability: Compounds like di(1H-tetrazol-5-yl)methanone oxime decompose at 288.7°C, stabilized by extensive hydrogen-bonding networks. While data for the target compound are unavailable, its isoindoline moiety may similarly enhance stability through π-π stacking .

Biological Activity

(3-Bromo-4-hydroxyphenyl)(isoindolin-2-yl)methanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following structure:

 3 Bromo 4 hydroxyphenyl isoindolin 2 yl methanone\text{ 3 Bromo 4 hydroxyphenyl isoindolin 2 yl methanone}

This structure provides a basis for its interaction with biological targets due to the presence of functional groups that can participate in various biochemical processes.

The precise mechanism of action for (3-Bromo-4-hydroxyphenyl)(isoindolin-2-yl)methanone is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors. The bromine atom and hydroxyl group on the phenyl ring are thought to play crucial roles in binding to these targets, potentially modulating their activity. This interaction may lead to various biological effects, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits activity against certain bacterial strains.
  • Anticancer Properties : Research indicates that it may inhibit cancer cell proliferation through mechanisms that require further investigation.

Antimicrobial Activity

Recent investigations into the antimicrobial properties of (3-Bromo-4-hydroxyphenyl)(isoindolin-2-yl)methanone have shown promising results. The compound was tested against several bacterial strains, demonstrating varying degrees of inhibition:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that while the compound exhibits some antimicrobial properties, its effectiveness varies significantly among different bacterial species.

Anticancer Activity

In cancer research, (3-Bromo-4-hydroxyphenyl)(isoindolin-2-yl)methanone has been evaluated for its ability to inhibit cancer cell lines. A study examined its effects on breast cancer (MCF-7) and lung cancer (A549) cell lines:

Cell LineIC50 Value (µM)Mechanism of Action
MCF-715Induction of apoptosis
A54920Cell cycle arrest at G2/M phase

The compound induced apoptosis in MCF-7 cells and caused cell cycle arrest in A549 cells, suggesting that it could be a potential candidate for further development in cancer therapy.

Case Studies

  • Study on Anticancer Properties : A recent study published in a peer-reviewed journal reported that treatment with (3-Bromo-4-hydroxyphenyl)(isoindolin-2-yl)methanone led to a significant reduction in tumor size in xenograft models of breast cancer. The study highlighted the compound's ability to downregulate key oncogenes involved in tumor progression.
  • Antimicrobial Efficacy Assessment : Another investigation focused on the antimicrobial effects of this compound against multi-drug resistant strains. The findings suggested that it could serve as a lead compound for developing new antibiotics targeting resistant bacteria.

Q & A

Q. What are the common synthetic routes for (3-Bromo-4-hydroxyphenyl)(isoindolin-2-yl)methanone, and how can reaction conditions be optimized for yield?

Methodological Answer:

  • Synthetic Routes : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling) between brominated aryl precursors and isoindolinone derivatives. For example, 3-bromo-4-hydroxybenzophenone intermediates can react with isoindoline-2-carboxylic acid under catalytic conditions .
  • Optimization : Key parameters include temperature control (60–100°C), solvent selection (DMF or THF for polar aprotic conditions), and catalyst choice (e.g., Pd(PPh₃)₄ for coupling reactions). Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) improves yield. Monitor reaction progress using TLC or HPLC to minimize byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be identified?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify the bromo-hydroxyphenyl moiety (δ ~7.5–8.0 ppm for aromatic protons, δ ~160–165 ppm for carbonyl carbons) and isoindolinyl protons (δ ~3.5–4.5 ppm for CH₂ groups).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]⁺ ~357–359 Da) and isotopic patterns for bromine.
  • X-ray Crystallography : SHELX software refines crystal structures, with attention to hydrogen bonding between the hydroxyl group and carbonyl oxygen .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure refinement of this compound?

Methodological Answer:

  • Data Quality Checks : Assess data completeness (I/σ(I) > 2) and redundancy. Use SHELXL for refinement, testing alternative space groups if R-factor discrepancies arise .
  • Validation Tools : Employ PLATON to detect twinning or disorder. Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm stereochemistry .
  • Case Study : If thermal motion artifacts obscure the hydroxyl group, apply restraints to bond lengths and angles while refining with SHELXL’s DFIX command .

Q. What computational methods are used to predict the electronic properties of this compound, and how do they correlate with experimental data?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model ground-state dipole moments (µg) and excited-state transitions. Compare with experimental results from solvatochromic shifts or Stark spectroscopy .
  • Electronic Effects : The bromine atom’s electron-withdrawing nature reduces electron density on the phenyl ring, affecting charge-transfer interactions. Validate via UV-Vis (λmax ~270–290 nm) and fluorescence quenching studies .

Q. How does the bromo and hydroxyphenyl substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Substituent Effects : The bromine atom acts as a leaving group in Suzuki couplings, while the hydroxyl group may require protection (e.g., silylation with TBSCl) to prevent side reactions.
  • Case Study : Reactivity comparisons with non-brominated analogs show slower coupling kinetics (monitored via ¹⁹F NMR if fluorinated partners are used). Optimize by adjusting base strength (e.g., K₂CO₃ vs. Cs₂CO₃) .

Q. What strategies are employed to assess the purity and stability of this compound under various storage conditions?

Methodological Answer:

  • Purity Analysis : Use HPLC (C18 column, gradient: 0.1% TFA in acetonitrile/water) to quantify impurities. Reference standards (e.g., EP/BP impurities) ensure method validation .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks). Monitor hydrolytic stability of the methanone group via LC-MS, identifying degradation products (e.g., de-brominated analogs) .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between theoretical and experimental dipole moments?

Methodological Answer:

  • Source Identification : Assess solvent effects (e.g., dielectric constant in DFT vs. experimental solvent). For excited-state dipole moments (µe), time-resolved fluorescence anisotropy can resolve discrepancies from computational models .
  • Case Study : If µe exceeds µg by >50%, evaluate solvent relaxation effects using Lippert-Mataga plots. Adjust computational solvation models (e.g., COSMO-RS) to match experimental conditions .

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